molecular formula C6H6F2N2O2 B15363249 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid

1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid

Cat. No.: B15363249
M. Wt: 176.12 g/mol
InChI Key: MLVMNUFGLUOOAD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached at specific positions. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent modifications to introduce the difluoromethyl and methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and metabolic pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological targets.

  • Industry: The compound is used in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function and thereby modulating biological processes.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid can be compared to other similar compounds, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. While both compounds share structural similarities, their unique substituents and positions lead to different reactivity and applications. Other similar compounds include various pyrazole derivatives with different functional groups.

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Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

1-(difluoromethyl)-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-9-10(3)6(7)8/h2,6H,1H3,(H,11,12)

InChI Key

MLVMNUFGLUOOAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)C(=O)O

Origin of Product

United States

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